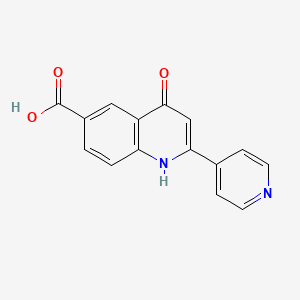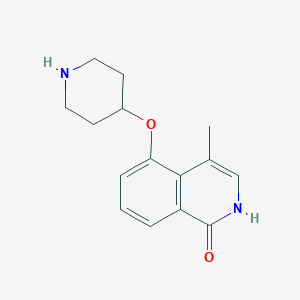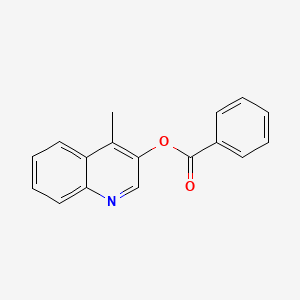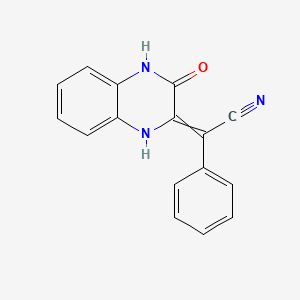![molecular formula C13H10N2O4 B11854464 2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11854464.png)
2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid is a chemical compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This particular compound is characterized by the presence of methoxycarbonyl groups attached to the bipyridine structure. Bipyridines are known for their versatility and are widely used in various fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3’-bipyridine and methoxycarbonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst. Common solvents include dichloromethane or tetrahydrofuran, while catalysts like triethylamine or pyridine may be used to facilitate the reaction.
Reaction Steps: The reaction proceeds through a series of steps, including the formation of intermediate compounds and their subsequent conversion to the final product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid may involve large-scale synthesis using similar reaction conditions. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. Industrial production methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into reduced forms. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups. This can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving 2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent or lithium aluminum hydride in an ether solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst, or alkylating agents such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in substituted bipyridine derivatives.
科学研究应用
2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe or sensor. Its unique structure allows it to interact with biomolecules, making it useful in studying biological processes.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a scaffold for designing new drugs or as a component in drug delivery systems.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and functionality of these materials.
作用机制
The mechanism of action of 2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes. These complexes can interact with enzymes, receptors, or other biomolecules, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as redox reactions, signal transduction, or gene expression. Its effects depend on the specific context and target molecules involved.
相似化合物的比较
2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid can be compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine, share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of methoxycarbonyl groups in 2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid imparts unique properties, such as enhanced solubility and reactivity. These characteristics make it distinct from other bipyridine derivatives and contribute to its specific applications in research and industry.
属性
分子式 |
C13H10N2O4 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC 名称 |
3-(2-methoxycarbonylpyridin-3-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(18)11-9(5-3-7-15-11)8-4-2-6-14-10(8)12(16)17/h2-7H,1H3,(H,16,17) |
InChI 键 |
TUKBBBNVRWCFCP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC=N1)C2=C(N=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)

![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide](/img/structure/B11854398.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-](/img/structure/B11854399.png)



![N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide](/img/structure/B11854431.png)




